(5-Amino-2-methoxyphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-amino-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIYQZBTVHNMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285267 | |
| Record name | (5-amino-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-95-5 | |
| Record name | 5-Amino-2-methoxybenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-amino-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-amino-2-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-2-methoxybenzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7TW8GQB89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivative Generation of 5 Amino 2 Methoxyphenyl Methanol
Established Synthetic Pathways for (5-Amino-2-methoxyphenyl)methanol
The reduction of aromatic nitro compounds is a widely utilized and extensively studied reaction in organic synthesis. wikipedia.org This conversion can be achieved through various methods, including catalytic hydrogenation and the use of metallic reducing agents in acidic or neutral media. wikipedia.orgcommonorganicchemistry.com The choice of method often depends on the presence of other functional groups in the molecule, as well as considerations of cost, safety, and environmental impact. acs.org
The direct precursor for the synthesis of this compound is (2-Methoxy-5-nitrophenyl)methanol. The synthesis is accomplished by the chemical reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂).
A common method for this transformation is catalytic hydrogenation. For instance, a similar compound, 5-methoxy-2-nitrobenzyl alcohol, can be effectively reduced to 2-amino-5-methoxybenzyl alcohol using a platinum oxide catalyst (Adams' catalyst) under a hydrogen atmosphere at ambient temperature and pressure. prepchem.com This method is known for its high efficiency and clean reaction profile, often yielding the product in high purity after simple filtration of the catalyst and evaporation of the solvent. prepchem.com Other catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are also frequently employed for this type of reduction. wikipedia.orgcommonorganicchemistry.com
While catalytic hydrogenation is effective, an alternative and often preferred method for nitro group reduction is the use of iron metal in the presence of an acid or a salt like ammonium chloride (NH₄Cl). commonorganicchemistry.comacs.org This method, a variation of the Béchamp reduction, is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and lower cost. acs.orgresearchgate.net
The Fe/NH₄Cl system in an aqueous or aqueous ethanol solvent provides an essentially neutral medium, which is beneficial when dealing with acid-sensitive substrates. acs.org The reaction mechanism involves a series of single-electron transfers from the iron metal to the nitro group. researchgate.netyoutube.com The ammonium chloride acts as a mild proton donor and helps to maintain the solubility of the resulting iron salts. researchgate.net This system offers significant advantages from a green chemistry perspective, including the use of a renewable solvent and the generation of less hazardous waste compared to reductions involving tin (Sn) or tin(II) chloride (SnCl₂). acs.org
Below is a table comparing common reagents used for the reduction of aromatic nitro compounds:
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst, various solvents (e.g., Ethanol, Ethyl Acetate) | High yield, clean reaction, catalyst can be recycled. commonorganicchemistry.com | Requires specialized hydrogenation equipment, can reduce other functional groups (e.g., alkenes, alkynes), potential for dehalogenation. commonorganicchemistry.com |
| Fe/NH₄Cl | Iron powder, Ammonium Chloride, Ethanol/Water, reflux | Cost-effective, mild (near-neutral) conditions, high functional group tolerance, environmentally benign. acs.org | Reaction can be heterogeneous and sometimes requires longer reaction times. |
| SnCl₂ | Tin(II) chloride, concentrated HCl, Ethanol | Effective and reliable for a wide range of substrates. wikipedia.org | Requires strongly acidic conditions, generates large amounts of hazardous tin-salt waste, making product isolation difficult. acs.org |
| Raney Ni | Hydrogen gas, Raney Nickel catalyst, various solvents | Effective, often used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com | Pyrophoric catalyst requires careful handling, can also reduce other groups. |
One plausible synthetic route to the precursor begins with a hydroxynitro-substituted aromatic compound. For example, 4-hydroxy-3-nitrobenzaldehyde serves as a suitable starting material. sigmaaldrich.combiosynth.com The synthesis would proceed in two main steps:
Methylation: The phenolic hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde is methylated to form 4-methoxy-3-nitrobenzaldehyde. This etherification is typically carried out using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Reduction of Aldehyde: The aldehyde functional group of the resulting methoxy-nitrobenzaldehyde is then selectively reduced to a primary alcohol. A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation as it will not reduce the nitro group. This step yields the desired precursor, (2-Methoxy-5-nitrophenyl)methanol. rsc.org
An alternative starting material could be 2-methoxy-5-nitrophenol. In this case, the synthesis would involve introducing the hydroxymethyl group onto the aromatic ring, a more complex process than the reduction of a pre-existing aldehyde. Therefore, the route starting from a substituted benzaldehyde is generally more direct.
Throughout the synthesis of this compound, analytical techniques are essential for monitoring reaction progress and confirming the identity and purity of the intermediates and the final product.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the conversion of the nitro precursor to the amino product. A significant change in the retention factor (Rf) is expected due to the difference in polarity between the nitro and amino groups, with the amine being more polar. scialert.net
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, reverse-phase HPLC (RP-HPLC) is a suitable method. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility, can be used to separate the product from any remaining starting material or byproducts. sielc.com
Spectroscopic Methods:
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the target compound. For this compound (C₈H₁₁NO₂), the expected monoisotopic mass is 153.079 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 154.0863 |
| [M+Na]⁺ | 176.0682 |
| [M-H]⁻ | 152.0717 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
¹H NMR: The spectrum of this compound would show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons (a singlet around 3.8 ppm), the methylene protons of the CH₂OH group (a singlet around 4.5 ppm), and the broad signal for the amino (-NH₂) protons. The disappearance of the downfield-shifted aromatic signals characteristic of the nitro precursor and the appearance of upfield-shifted signals confirm the reduction.
¹³C NMR: The ¹³C NMR spectrum would show eight distinct carbon signals corresponding to the molecular structure, including the signals for the CH₃O-, -CH₂OH, and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the nature of the substituent, providing further evidence of the nitro-to-amino conversion. rsc.org
Precursor Compound Preparation Methodologies
Advanced Derivatization Strategies Utilizing the this compound Moiety
The strategic functionalization of this compound opens avenues for the creation of novel chemical entities with tailored properties. The presence of the amino, hydroxyl, and methoxy groups on the benzene (B151609) ring allows for selective modifications, leading to a variety of derivatives.
Amine Tail Diversification for Analog Generation
The primary amino group in this compound is a key site for derivatization, enabling the introduction of a wide range of substituents through various reactions, including N-alkylation, N-acylation, and N-sulfonylation. These modifications can significantly alter the electronic and steric properties of the molecule.
N-Alkylation: The direct N-alkylation of anilines with alcohols, a green chemistry approach, can be achieved using catalysts. For instance, iridium and ruthenium complexes have been shown to effectively catalyze the N-alkylation of a variety of anilines with benzyl (B1604629) alcohols. nih.gov In a typical reaction, the aniline (B41778) derivative is reacted with an alcohol in the presence of a base, such as potassium tert-butoxide, and a catalytic amount of the metal complex at elevated temperatures. This methodology can be applied to this compound to introduce various alkyl and arylmethyl groups.
N-Acylation: The amino group can be readily acylated using acylating agents like acyl chlorides or anhydrides. For example, the reaction of 2-nitro-5-thiophenyl aniline with 2-methoxyacetyl chloride proceeds efficiently to yield the corresponding acetanilide. google.com A similar strategy can be employed for this compound, reacting it with various acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives.
N-Sulfonylation: Sulfonamides can be synthesized by reacting the amino group with sulfonyl chlorides. The sulfonylation of anilines with p-toluenesulfonyl chloride can proceed under solvent-free conditions, sometimes facilitated by a catalyst like zinc oxide. semanticscholar.org This reaction is often exothermic and can provide good yields of the corresponding sulfonamide, a functional group of interest in medicinal chemistry.
Table 1: Examples of Amine Tail Diversification Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alcohol, KOtBu, Ir or Ru catalyst, 120°C | N-Alkyl/N-Arylmethyl amine |
| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl amide |
| N-Sulfonylation | Sulfonyl chloride, (ZnO catalyst), RT | N-Sulfonamide |
Functional Group Transformations of the Hydroxyl Moiety
The primary hydroxyl group of this compound provides another handle for synthetic modifications, including oxidation, etherification, and esterification.
Oxidation: The selective oxidation of the primary alcohol to an aldehyde can be a challenging transformation in the presence of an electron-rich aromatic ring and an amino group. However, various mild oxidizing agents are available that can potentially achieve this conversion. While specific examples for this compound are not prevalent in the literature, methods for the oxidation of similar benzylic alcohols are well-established.
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis or other etherification methods. The self-etherification of 5-hydroxymethylfurfural to 5,5′(oxy-bis(methylene))bis-2-furfural can be catalyzed by solid acid catalysts, demonstrating the feasibility of ether formation from hydroxymethyl groups on heterocyclic systems. researchgate.net For this compound, reaction with an alkyl halide in the presence of a base would be the classical approach to obtain the corresponding ether.
Esterification: Esterification of the hydroxyl group can be accomplished by reaction with a carboxylic acid or its derivative. The esterification of amino acids with alcohols can be catalyzed by acids like p-toluenesulfonic acid or sulfuric acid. sci-hub.senih.gov For instance, refluxing an amino acid with an alcohol in the presence of p-toluenesulfonyl chloride can yield the corresponding amino acid ester. sci-hub.se This suggests that this compound could be esterified under similar acidic conditions.
Table 2: Potential Functional Group Transformations of the Hydroxyl Moiety
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Oxidation | Mild oxidizing agent | Aldehyde |
| Etherification | Alkyl halide, Base | Ether |
| Esterification | Carboxylic acid/derivative, Acid catalyst | Ester |
Aromatic Ring Substitutions and Modifications
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. The regiochemical outcome of such reactions is directed by the combined influence of these substituents.
Halogenation: The chlorination of aromatic amino acids has been studied, indicating that the aromatic ring of such compounds is susceptible to halogenation. mdpi.com Given the activating nature of the amino and methoxy groups, this compound is expected to readily undergo halogenation, such as bromination or chlorination. The directing effects of the substituents would likely favor substitution at the positions ortho and para to the amino group and ortho to the methoxy group.
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved through nitration. The synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide involves the nitration of a substituted acetanilide, demonstrating that nitration is a viable transformation on such electron-rich aromatic systems. researchgate.net Careful control of reaction conditions would be necessary to achieve selective nitration of this compound and to avoid oxidation of the starting material.
The directing effects of the substituents on the aromatic ring of this compound are crucial in determining the position of electrophilic attack. The strongly activating and ortho-, para-directing amino group, along with the activating and ortho-, para-directing methoxy group, will influence the regioselectivity of substitution reactions. The hydroxymethyl group is a weakly deactivating, meta-directing group. The interplay of these directing effects will determine the final substitution pattern of the derivatives.
Application of 5 Amino 2 Methoxyphenyl Methanol Derivatives in Targeted Biological and Pharmacological Research
Design and Synthesis of Complex Chemical Entities Incorporating (5-Amino-2-methoxyphenyl)methanol
The inherent functionalities of this compound and its precursors allow for versatile chemical modifications, making it an attractive building block in medicinal chemistry. The amino group provides a nucleophilic site for forming amide, sulfonamide, or urea (B33335) linkages, or for participating in coupling reactions to construct heterocyclic systems. The methoxy (B1213986) group influences the electronic properties and conformation of the molecule, often playing a key role in binding to biological targets. The methanol (B129727) group can be oxidized to an aldehyde or carboxylic acid, or used as a handle for further derivatization.
Indoloquinoline Scaffolds Derived from this compound
Indoloquinoline scaffolds are a significant class of heterocyclic compounds that exhibit a broad range of biological activities, including anticancer and anti-infective properties. The synthesis of these scaffolds often involves multi-step reactions, such as transition metal-catalyzed cross-coupling and intramolecular cyclization reactions. While the this compound framework presents a plausible starting point for the construction of such complex heterocyclic systems, specific examples detailing its direct use in the synthesis of indoloquinoline scaffolds are not prominently featured in the reviewed scientific literature. The development of synthetic routes from this specific precursor to indoloquinoline architectures remains an area for potential future exploration.
Kinase Inhibitor Architectures Featuring the this compound Unit
The this compound structural motif and its close chemical relatives are key components in the design of various kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. acs.org
One notable synthetic strategy involves the use of 2-methoxy-5-nitroaniline, a direct precursor to the aminophenyl portion of the target compound. This precursor has been utilized in the synthesis of pyrazine-based inhibitors of Casein Kinase 2 (CSNK2A). The synthesis involves a Buchwald amination reaction between the nitroaniline precursor and a halogenated pyrazine (B50134) intermediate, followed by the reduction of the nitro group to an aniline (B41778). This aniline then serves as a key component of the final kinase inhibitor, where the ortho-methoxy aniline moiety is crucial for maintaining potent activity and improving kinase selectivity. nih.gov
In a different approach, the broader (methoxyphenyl)methanone structure, which can be conceptually derived from the oxidation of the benzyl (B1604629) alcohol in this compound, is a critical feature in a novel class of cyclin-dependent kinase (CDK) inhibitors. The 2-methoxybenzoyl group, attached to a 2,4-diaminopyrimidine (B92962) core, was identified as a critical structural element responsible for potent CDK inhibitory activity. acs.org
Development of Novel Therapeutic Lead Compounds
Furthermore, derivatives incorporating the (2-methoxyphenyl)amino fragment have been developed as irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. These compounds, based on a 6,7-dioxo-6,7-dihydropteridine core, showed potent enzymatic inhibition, with the 2-methoxyphenyl group playing a significant role in achieving high affinity for the target. nih.gov The development of such targeted covalent inhibitors represents a significant advancement in creating highly selective and effective therapeutic agents.
Investigation of Molecular Target Interactions and Biological Activity of this compound Derivatives
The biological activity of derivatives of this compound is intrinsically linked to their ability to interact with specific molecular targets. The methoxy group, in particular, often forms key interactions within the binding pockets of enzymes like kinases, contributing to both the potency and selectivity of the compound.
Kinase Modulation and Inhibition Studies
Derivatives featuring the methoxyphenyl moiety have shown significant activity as modulators of various kinases. Structure-activity relationship (SAR) studies have been crucial in optimizing these molecules for potency and selectivity.
For the CDK inhibitor R547, the 2-methoxybenzoyl group at the C5 position of the diaminopyrimidine core was determined to be a critical structural feature. Optimization of this scaffold led to analogues with potent inhibitory activity against CDK1, CDK2, and CDK4, while remaining largely inactive against a broad panel of other kinases, demonstrating high selectivity. acs.org An X-ray crystal structure of the lead compound bound to CDK2 confirmed a binding mode consistent with the observed SAR. acs.org
Similarly, for the pyrazine-based CSNK2A inhibitors, the ortho-methoxy aniline group was found to be an effective isosteric replacement for larger indole (B1671886) and indazole moieties. This substitution not only maintained submicromolar activity against CSNK2A but also significantly improved the broader kinase selectivity profile of the compounds. nih.gov
Table 1: Kinase Inhibition Profile of Representative Derivatives
| Compound/Derivative Class | Target Kinase | Activity Metric | Value | Reference |
|---|---|---|---|---|
| R547 (4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone) | CDK1/B | Ki | 0.001 µM | acs.org |
| CDK2/E | Ki | 0.003 µM | acs.org | |
| CDK4/D1 | Ki | 0.001 µM | acs.org | |
| Pteridine-based Inhibitor (Compound 1) | BTK | IC50 | 1.9 nM | nih.gov |
| Pyrazine Derivative (Compound 2) | CSNK2A | IC50 | 5 nM | nih.gov |
| Pyrazine Derivative (Compound 2) | PIM3 | IC50 | <3 nM | nih.gov |
Spleen Tyrosine Kinase (SYK) Inhibition Profiles
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that is a crucial mediator of signal transduction in various immune cells, including B-cells, mast cells, and macrophages. uzh.chnih.gov Its central role in inflammatory and autoimmune processes has made it an attractive therapeutic target for diseases such as rheumatoid arthritis, systemic lupus erythematosus, and certain cancers. nih.govnih.gov
A Chinese patent describes the synthesis of 2-aminopyrimidine (B69317) compounds as SYK inhibitors. google.com One of the key intermediates in this synthesis is 5-isopropyl-N2-(2-methoxy-5-aminophenyl)-N4-(naphthalen-2-yl)pyrimidine-2,4-diamine . This intermediate is prepared by the reduction of a nitro-group precursor, explicitly demonstrating the incorporation of the 2-methoxy-5-aminophenyl moiety into a scaffold designed for SYK inhibition. google.com This highlights the direct application of the core structure of this compound in the development of targeted SYK inhibitors.
Nucleic Acid Structural Stabilization and Recognition
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. nih.gov These structures are particularly prevalent in the promoter regions of oncogenes, such as KRAS, and at the telomeric ends of chromosomes, playing key roles in the regulation of gene expression and the maintenance of genomic stability. nih.govdtic.milnih.gov The stabilization of G4 structures by small molecules has emerged as a promising anti-cancer strategy. nih.gov
This compound serves as a precursor in the synthesis of compounds designed to stabilize G-quadruplex DNA. nih.gov For instance, it is a starting material in the chemical synthesis of indoloquinoline derivatives that have been shown to stabilize the G-quadruplex in the promoter region of the KRAS oncogene. nih.gov The stabilization of these structures can impede the transcriptional machinery, leading to the downregulation of the target oncogene.
The thermal stabilization of G-quadruplexes by these ligands can be quantified by measuring the change in melting temperature (ΔTM). For example, certain indoloquinolone compounds derived from this compound have demonstrated the ability to significantly increase the melting temperature of the KRAS G4mid structure. nih.gov
Table 1: Thermal Stabilization of KRAS G4mid by Indoloquinolone Derivatives
| Compound | ΔTM for KRAS G4mid (°C) |
|---|---|
| NSC 317605 | +8 |
| 9a | +6 |
| 9b | +7 |
| 9c | <1 |
| 9d | <1 |
Data sourced from a study on indoloquinoline-mediated KRAS downregulation. nih.gov
A critical aspect in the development of G-quadruplex ligands as therapeutic agents is their selectivity for oncogenic G4s over other DNA structures, such as duplex DNA, and even over other G-quadruplexes, like those found in telomeres. nih.govnih.gov Derivatives of this compound can be functionalized to achieve this selectivity. The design of these molecules often aims to exploit the unique structural features of specific G-quadruplex topologies.
Research has shown that certain compounds can exhibit preferential binding to and stabilization of G-quadruplexes found in the promoters of oncogenes like c-myc and KRAS. nih.govnih.govnih.gov For example, studies with related G-quadruplex ligands have demonstrated higher binding affinities for G-quadruplex structures compared to duplex DNA. nih.govnih.gov This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug candidate. The ability to differentiate between various G-quadruplex structures, such as those in telomeres versus oncogene promoters, allows for more precise therapeutic intervention. nih.govnih.gov
By stabilizing G-quadruplex structures in the promoter regions of genes, derivatives of this compound can directly impact gene transcription and regulation. The formation of a stable G4 structure can act as a physical block to the binding of transcription factors and RNA polymerase, thereby repressing the expression of the target gene. biorxiv.org
This mechanism has been demonstrated in the context of the KRAS oncogene, where the stabilization of the G4mid structure by specific ligands correlated with a decrease in KRAS transcription in pancreatic cancer cell lines. nih.gov This targeted downregulation of an oncogene highlights the potential of these compounds as anti-cancer agents. Furthermore, the interplay between G-quadruplex formation and other epigenetic modifications, such as DNA methylation, can also influence gene expression. biorxiv.org The ability of these small molecules to modulate gene expression through the stabilization of non-canonical DNA structures opens up new avenues for therapeutic intervention in a variety of diseases.
Cellular Response and Efficacy Assessment in Preclinical Models
There is no publicly available scientific literature detailing the cellular response and efficacy of this compound derivatives in preclinical models.
In Vitro Cell Line Studies (e.g., Cancer Cell Lines)
No data from in vitro studies on cancer cell lines involving derivatives of this compound has been found in published research.
Modulation of Oncogene Expression (e.g., KRAS Downregulation)
There is no available research demonstrating the modulation of oncogene expression, such as the downregulation of KRAS, by derivatives of this compound.
Comparative Biological Activity of Analogs
A comparative analysis of the biological activity of analogs based on the this compound scaffold is not possible due to the absence of relevant studies in the scientific literature.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Comprehensive SAR and SPR analyses for this specific class of compounds have not been reported.
Elucidation of Key Pharmacophoric Features within this compound Derivatives
The key pharmacophoric features of this compound derivatives have not been defined in the context of anticancer activity due to a lack of research.
Correlation between Structural Modifications and Biological Potency
Without biological activity data, a correlation between structural modifications of this compound derivatives and their biological potency cannot be established.
Rational Design Principles for Enhanced Target Selectivity
The journey from a promising chemical entity to a highly selective pharmacological tool is paved with meticulous design and iterative refinement. For derivatives of this compound, enhancing target selectivity involves a multi-faceted approach that leverages a deep understanding of structure-activity relationships (SAR), sophisticated computational modeling, and innovative fragment-based strategies. These principles are not merely theoretical constructs but are actively employed to guide the synthesis of next-generation compounds with superior biological profiles.
At the heart of rational design is the principle of Structure-Activity Relationship (SAR) analysis. This empirical approach systematically investigates how modifications to the chemical structure of a molecule, in this case, the this compound core, influence its biological activity and selectivity. By introducing various substituents at different positions on the phenyl ring, the amino group, or the methanol moiety, researchers can probe the chemical space and identify key structural features that govern target recognition. For instance, the introduction of sterically bulky or electron-withdrawing groups at specific positions can either enhance or diminish binding affinity for a particular target, thereby fine-tuning selectivity.
Computational modeling serves as a powerful predictive tool in the rational design process. nih.govbeilstein-journals.orgemanresearch.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling allow for the in-silico evaluation of novel derivatives before their actual synthesis. nih.govbeilstein-journals.org Molecular docking simulations can predict the binding orientation and affinity of a this compound derivative within the active site of a target protein, providing insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that drive binding selectivity. nih.gov QSAR models, on the other hand, use statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities, enabling the prediction of the potency and selectivity of new, unsynthesized analogues. nih.gov
Fragment-Based Drug Discovery (FBDD) represents another innovative strategy for enhancing target selectivity. frontiersin.orgnumberanalytics.combu.edu This approach begins with the identification of small, low-molecular-weight fragments that bind to the target of interest, often with low affinity but high ligand efficiency. nih.gov These fragments can then be grown, linked, or merged to generate more potent and selective lead compounds. frontiersin.org For the this compound scaffold, FBDD could involve screening a library of fragments to identify those that bind to specific sub-pockets of the target protein. The core scaffold could then be elaborated by incorporating these fragments, leading to derivatives with optimized interactions and, consequently, enhanced selectivity. The use of biophysical techniques such as isothermal titration calorimetry (ITC) is crucial in this process to accurately measure the binding affinities of these fragments. nih.govnih.gov
The following data tables illustrate the application of these rational design principles, showcasing how specific structural modifications to analogous chemical scaffolds can lead to significant improvements in target selectivity. While direct research on this compound derivatives is emerging, these examples from closely related compound series provide a valuable blueprint for future design efforts.
Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Phenyl-substituted Compounds
| Compound ID | R1-substituent (para to Amino) | R2-substituent (ortho to Methanol) | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |
| Ref-Cmpd-1 | H | H | 500 | 1000 | 2 |
| Deriv-1A | Cl | H | 150 | 1200 | 8 |
| Deriv-1B | OCH3 | H | 450 | 900 | 2 |
| Deriv-1C | H | F | 300 | 1500 | 5 |
| Deriv-1D | Cl | F | 80 | 2400 | 30 |
This table presents hypothetical data based on established SAR principles to illustrate how substitutions on a phenyl ring can modulate target affinity and selectivity.
Table 2: Impact of Side-Chain Modification on Target Affinity
| Compound ID | Side Chain Modification | Target Ki (nM) | Off-Target Ki (nM) | Selectivity Index |
| Analog-2A | -(CH2)2-OH | 250 | 750 | 3 |
| Analog-2B | -(CH2)3-OH | 180 | 900 | 5 |
| Analog-2C | -(CH2)2-NH2 | 400 | 400 | 1 |
| Analog-2D | -(CH2)2-CONH2 | 120 | 1800 | 15 |
This table demonstrates how altering the side chain of a core scaffold can significantly impact binding affinity and selectivity for a primary target versus an off-target.
Through the synergistic application of SAR, computational modeling, and fragment-based design, researchers can navigate the complex landscape of drug discovery with greater precision. These principles provide a robust framework for the rational design of this compound derivatives, paving the way for the development of highly selective pharmacological probes and potential therapeutic agents. The continued exploration and application of these strategies hold the key to unlocking the full therapeutic potential of this versatile chemical scaffold.
In-depth Analysis of this compound: A Review of Mechanistic and Molecular Studies
A comprehensive review of current scientific literature reveals a significant gap in detailed mechanistic and advanced molecular studies focused specifically on the compound this compound. While this molecule is available commercially as a chemical intermediate and building block, extensive research into its specific molecular binding events, computational properties, and biophysical interactions appears to be limited.
The structural motif of an amino-methoxyphenyl group is present in various biologically active molecules, and the techniques outlined in the requested article—molecular docking, quantum chemistry, and biophysical analysis—are standard methodologies for drug discovery and development. However, the application of these advanced research techniques to this compound itself, or its direct derivatives, is not well-documented in publicly accessible research databases.
This article will, therefore, outline the framework for such an investigation, referencing studies on related compounds to illustrate the methodologies, while highlighting the absence of specific data for the title compound.
Mechanistic Investigations and Advanced Molecular Studies
Advanced molecular studies are crucial for understanding how a compound interacts with biological targets on a molecular level. This knowledge is fundamental for rational drug design and for optimizing the efficacy and selectivity of lead compounds.
The initial step in evaluating a compound's potential is to characterize its binding to a biological target, such as a protein or enzyme. This involves determining the binding affinity, typically expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).
A hypothetical study on (5-Amino-2-methoxyphenyl)methanol would involve screening it against a panel of enzymes or receptors to identify potential binding partners. Once a target is identified, quantitative binding assays would be performed. The results of such a study could be presented as follows:
Table 1: Hypothetical Binding Affinity of this compound for Target X
| Parameter | Value |
|---|---|
| Ki | Data not available |
| Kd | Data not available |
| IC50 | Data not available |
(This table is for illustrative purposes only; no experimental data is available.)
Computational chemistry provides powerful tools to predict and analyze molecular interactions, guiding the synthesis and testing of new derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule to a protein target. Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the docked complex and observe the dynamic behavior of the ligand-protein system over time.
While no specific molecular docking studies have been published for this compound, research on compounds containing a methoxyphenylamine scaffold is common. For example, studies on other complex heterocyclic molecules incorporate docking to predict binding interactions. A typical docking study for a derivative of this compound would identify key interactions, such as:
Hydrogen Bonds: The amino (-NH2) and hydroxyl (-OH) groups of the compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.
Hydrophobic Interactions: The phenyl ring and methoxy (B1213986) group (-OCH3) can engage in hydrophobic and van der Waals interactions.
Pi-Pi Stacking: The aromatic ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The output of such a study would typically include a docking score, representing the predicted binding energy, and a visualization of the binding pose.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative A | Kinase B | Data not available | Data not available |
| Derivative B | Protease C | Data not available | Data not available |
(This table is for illustrative purposes only; no experimental data is available.)
Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. These calculations can determine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrostatic potential surface, and atomic charges. This information helps to explain the molecule's reactivity and its ability to participate in various types of interactions.
For this compound, such calculations would reveal the distribution of electron density, highlighting the nucleophilic and electrophilic regions of the molecule. This is crucial for understanding its interaction with biological targets and for predicting its metabolic fate.
Experimental biophysical techniques are essential for validating computational predictions and providing a deeper, quantitative understanding of ligand-target interactions.
Key techniques include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure binding kinetics, providing the association (ka) and dissociation (kd) rate constants. The ratio of these constants also yields the dissociation constant (Kd).
X-ray Crystallography: If the ligand-protein complex can be crystallized, X-ray crystallography can provide a high-resolution, three-dimensional structure of the complex. This offers definitive proof of the binding mode and reveals the precise atomic interactions between the ligand and the target.
Currently, there are no published studies employing these biophysical techniques to analyze the interaction of this compound with any specific biological target.
Future Directions and Emerging Research Avenues
Development of Next-Generation (5-Amino-2-methoxyphenyl)methanol-Derived Compounds
The future of medicinal chemistry involving this compound lies in the rational design and synthesis of next-generation derivatives with enhanced potency, selectivity, and drug-like properties. Researchers are exploring various synthetic strategies to create libraries of novel compounds. These strategies often involve modifying the core structure to optimize interactions with biological targets.
One approach is the use of modern catalytic systems to introduce a variety of functional groups. For instance, copper-catalyzed cascade reactions have been effectively used to synthesize complex meta-aminophenol derivatives, demonstrating that a range of functional groups can be tolerated in such transformations mdpi.com. This methodology could be adapted to diversify the this compound core.
Structure-activity relationship (SAR) studies are fundamental to guiding the design of these new compounds. By systematically altering parts of the molecule and assessing the impact on biological activity, researchers can identify key structural features responsible for a desired effect. For example, in the development of novel antiplatelet agents based on a (2-methoxyphenyl)acetamide scaffold, SAR analysis was crucial in identifying the most potent compounds nih.gov. A similar systematic approach can be applied to derivatives of this compound.
The table below outlines potential strategies for generating next-generation compounds based on the this compound scaffold.
| Modification Strategy | Description | Potential Outcome |
| Amine Group Acylation/Alkylation | Introduction of various acyl or alkyl groups to the amino moiety. | Modulation of lipophilicity, hydrogen bonding capacity, and target interaction. |
| Hydroxymethyl Group Esterification/Etherification | Conversion of the alcohol to esters or ethers. | Alteration of metabolic stability and pharmacokinetic properties. |
| Aromatic Ring Substitution | Introduction of additional substituents (e.g., halogens, nitro groups) onto the benzene (B151609) ring. | Fine-tuning of electronic properties and target binding affinity. |
| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties. | Improvement of potency and reduction of off-target effects. |
Exploration of Novel Therapeutic Indications for Derivatives
Derivatives of molecules structurally related to this compound have shown promise in a variety of therapeutic areas. This suggests that novel derivatives of this compound could be explored for a wide range of diseases.
Research has shown that compounds with a (2-methoxyphenyl) moiety can act as potent antiplatelet agents nih.gov. Specifically, N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides have demonstrated significant inhibition of platelet aggregation, suggesting a potential role in the treatment of thrombotic disorders nih.gov.
Furthermore, derivatives of (2-methoxyphenyl)piperazine have been synthesized and evaluated as high-affinity ligands for the 5-HT1A serotonin (B10506) receptor, indicating potential applications in neurological and psychiatric conditions nih.gov. The development of analogues of existing drugs, such as Citalopram, which also feature a substituted phenyl ring, has been a strategy to probe the serotonin transporter, further highlighting the potential of this chemical space in neuroscience nih.gov.
There is also evidence that related structures possessing a benzyl (B1604629) alcohol moiety can exhibit significant anti-proliferative activity against cancer cell lines, suggesting a potential avenue for the development of new anticancer agents mdpi.com.
The table below summarizes potential therapeutic areas for derivatives of this compound based on existing research on related structures.
| Therapeutic Area | Potential Target | Rationale from Related Compounds |
| Cardiovascular Disease | Platelet aggregation pathways | Derivatives of (2-methoxyphenyl)acetamide show potent antiplatelet activity nih.gov. |
| Neurological Disorders | Serotonin receptors (e.g., 5-HT1A) and transporters | (2-methoxyphenyl)piperazine derivatives are high-affinity 5-HT1A receptor ligands nih.gov. |
| Oncology | Cancer cell proliferation pathways | Thieno[2-3-b]pyridine derivatives with benzyl alcohol moieties show anti-proliferative effects mdpi.com. |
Integration of this compound Chemistry into Multi-Omics Research
Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems rsc.orgnih.gov. Chemical probes derived from this compound can be powerful tools in this context. By designing derivatives that specifically interact with a single biological target, researchers can perturb a biological system and use multi-omics to study the downstream effects.
For example, a highly selective derivative could be used to inhibit a specific enzyme. By treating cells with this compound and subsequently analyzing changes in the transcriptome, proteome, and metabolome, researchers can uncover the broader biological pathways that are modulated by the target enzyme. This approach can help to elucidate the mechanism of action of the compound and reveal new potential therapeutic applications researchgate.net.
The integration of chemical biology with multi-omics can also aid in target identification and validation. If a derivative of this compound shows a desirable phenotypic effect in a cell-based assay, but its direct molecular target is unknown, a multi-omics approach can help to identify candidate targets by observing which proteins or pathways are most significantly affected by the compound.
A hypothetical workflow for integrating a this compound derivative into multi-omics research is presented below.
| Step | Description | Omics Data Generated |
| 1. Probe Development | Synthesize a potent and selective derivative of this compound for a specific biological target. | N/A |
| 2. Cellular Perturbation | Treat a relevant cell model with the chemical probe. | N/A |
| 3. Multi-Omics Profiling | Analyze the treated cells using various omics technologies. | Transcriptomics (RNA-seq), Proteomics (Mass Spectrometry), Metabolomics (LC-MS/GC-MS). |
| 4. Data Integration and Analysis | Integrate the different omics datasets to identify perturbed pathways and networks rsc.orgnih.gov. | Integrated pathway maps, correlation networks. |
| 5. Hypothesis Generation | Formulate new hypotheses about the compound's mechanism of action and the biology of the target. | Identification of novel biomarkers and therapeutic targets. |
Translational Research Prospects and Preclinical Advancement Strategies
The ultimate goal of developing new derivatives of this compound is to translate these findings into clinical applications. This requires a robust preclinical development program to assess the efficacy and safety of lead compounds.
A critical first step is the optimization of lead compounds to improve their pharmacological properties, including potency, selectivity, and metabolic stability. Computational modeling can play a significant role in this process by predicting how structural modifications will affect a compound's interaction with its target nih.gov.
Once optimized lead compounds are identified, they must undergo a battery of in vitro and in vivo preclinical studies. In vitro assays are used to confirm the mechanism of action and to assess potential off-target effects and cytotoxicity nih.gov. Subsequent in vivo studies in animal models of disease are necessary to demonstrate efficacy and to establish a preliminary pharmacokinetic and safety profile.
The development of novel antiplatelet agents, for instance, involved confirming that the lead compounds were non-cytotoxic and effectively suppressed markers of platelet activation in functional assays nih.gov. For anticancer drug development, promising compounds would need to demonstrate significant tumor growth inhibition in animal models mdpi.com.
Successful preclinical development is a prerequisite for advancing a new chemical entity into clinical trials. The data generated during this phase is critical for obtaining regulatory approval to initiate studies in humans.
Key preclinical studies for advancing this compound derivatives are outlined in the table below.
| Study Type | Objective | Example Assays |
| In Vitro Pharmacology | Confirm on-target activity and selectivity. | Radioligand binding assays, enzyme inhibition assays. |
| In Vitro DMPK | Assess metabolic stability and permeability. | Microsomal stability assays, Caco-2 permeability assays. |
| In Vivo Efficacy | Demonstrate therapeutic effect in a relevant disease model. | Animal models of thrombosis, cancer, or neurological disorders. |
| Preliminary Toxicology | Evaluate potential for adverse effects. | In vitro cytotoxicity assays, in vivo dose-range finding studies. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5-Amino-2-methoxyphenyl)methanol, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via reduction of its nitro precursor, (5-Nitro-2-methoxyphenyl)methanol. Sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂/Pd-C in ethanol) are common approaches. Optimization includes:
- Catalyst loading : 5-10% Pd-C for hydrogenation to minimize side reactions.
- Temperature control : 25–50°C for NaBH₄ reduction to balance reaction rate and selectivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Analytical Workflow :
- NMR : ¹H NMR (DMSO-d₆) for aromatic protons (δ 6.5–7.2 ppm), methoxy (δ ~3.8 ppm), and hydroxymethyl (δ ~4.5 ppm). ¹³C NMR confirms carbonyl absence.
- IR : O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (C₈H₁₁NO₂, calc. 153.16 g/mol).
- X-ray Crystallography : Resolve ambiguities using SHELX-90 for phase annealing and structure refinement .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Nitrile gloves, lab coat, and safety goggles (GHS Category 2A eye irritation).
- Ventilation : Use fume hoods to avoid inhalation (GHS H319).
- Emergency Procedures : Rinse eyes with water for 15 minutes if exposed; wash skin with soap and water. Store away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?
- Data Cross-Validation :
- Compare experimental NMR with computational predictions (DFT at B3LYP/6-31G* level).
- Use NIST Chemistry WebBook for reference spectra.
- Check for tautomerism (e.g., keto-enol) or solvent-induced shifts in DMSO vs. CDCl₃ .
Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?
- Directing Effects :
- The amino group (-NH₂) is a strong ortho/para director, while methoxy (-OCH₃) is meta-directing. Protect the amino group (e.g., acetylation) to prioritize methoxy-directed reactions.
- Use Lewis acids (e.g., AlCl₃) in Friedel-Crafts alkylation to enhance para selectivity .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Electronic Impact :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
